![molecular formula C20H22F3N5O2S B2568711 1-((2-Etil-6-hidroxi tiazolo[3,2-b][1,2,4]triazol-5-il)(4-(trifluorometil)fenil)metil)piperidina-4-carboxamida CAS No. 886908-77-6](/img/structure/B2568711.png)

1-((2-Etil-6-hidroxi tiazolo[3,2-b][1,2,4]triazol-5-il)(4-(trifluorometil)fenil)metil)piperidina-4-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

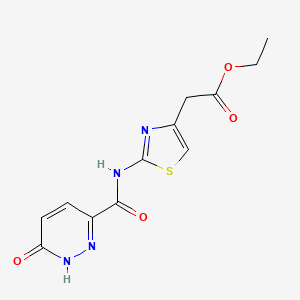

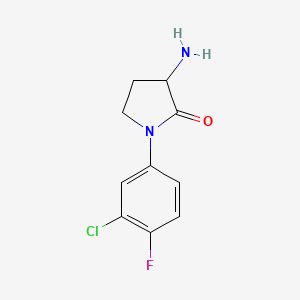

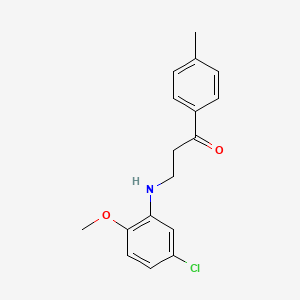

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22F3N5O2S and its molecular weight is 453.48. The purity is usually 95%.

BenchChem offers high-quality 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

1-((2-Etil-6-hidroxi tiazolo[3,2-b][1,2,4]triazol-5-il)(4-(trifluorometil)fenil)metil)piperidina-4-carboxamida (llamémosla "Compuesto X" para abreviar) ha ganado mucha atención en el descubrimiento de fármacos debido a su estructura única y prometedoras actividades biológicas. Los investigadores han explorado su potencial como compuesto principal para desarrollar nuevos medicamentos. Algunos aspectos notables incluyen:

- Propiedades anticonvulsivas: El compuesto X exhibe efectos anticonvulsivos, lo que lo convierte en un candidato para el tratamiento de la epilepsia y los trastornos relacionados .

- Potencial anticancerígeno: Las investigaciones han revelado que el compuesto X posee propiedades anticancerígenas. Podría servir como un andamiaje para el diseño de terapias dirigidas contra tipos específicos de cáncer .

- Actividad antibiótica: El compuesto comparte similitudes estructurales con antibióticos conocidos, como el antibiótico β-lactámico tazobactam. Los investigadores están explorando su potencial como agente antimicrobiano .

Síntesis orgánica

Los 1,2,3-triazoles, incluido el compuesto X, juegan un papel fundamental en la síntesis orgánica. Aquí está el porqué:

- Química de clic: La síntesis de 1,2,3-triazoles a menudo implica química de clic, un enfoque poderoso y eficiente. Los investigadores utilizan el compuesto X como un bloque de construcción para construir moléculas complejas .

Química supramolecular

La química supramolecular se centra en las interacciones no covalentes entre moléculas. El compuesto X contribuye a este campo de las siguientes maneras:

- Sistemas huésped-huésped: Los investigadores exploran su capacidad para formar complejos de inclusión con otras moléculas, lo que lleva a nuevos sistemas huésped-huésped .

Biología química

La biología química investiga las interacciones entre moléculas pequeñas y sistemas biológicos. El compuesto X se ha estudiado en este contexto:

- Bioconjugación: Sus grupos funcionales permiten la bioconjugación, lo que permite la unión de moléculas específicas (por ejemplo, sondas fluorescentes) a objetivos biológicos .

Imágenes fluorescentes

Las imágenes fluorescentes se basan en compuestos con excelentes propiedades de fluorescencia. El compuesto X contribuye a este campo:

- Sondas fluorescentes: Los investigadores han explorado su uso como sonda fluorescente para imágenes celulares, rastreando procesos celulares específicos .

Ciencia de materiales

La ciencia de materiales se beneficia de las propiedades únicas de los 1,2,3-triazoles, incluido el compuesto X:

- Química de polímeros: Los investigadores incorporan motivos de triazol en polímeros, mejorando su estabilidad y funcionalidad .

En resumen, this compound tiene un inmenso potencial en diversos campos científicos. Su versatilidad lo convierte en un compuesto valioso para futuras investigaciones y desarrollo. 🌟

Ali, A. A. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. In Azoles - Synthesis, Properties, Applications and Perspectives (pp. 1-16). IntechOpen. DOI: 10.5772/intechopen.92692

Propiedades

IUPAC Name |

1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5O2S/c1-2-14-25-19-28(26-14)18(30)16(31-19)15(27-9-7-12(8-10-27)17(24)29)11-3-5-13(6-4-11)20(21,22)23/h3-6,12,15,30H,2,7-10H2,1H3,(H2,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYAIYVEKOOTDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCC(CC4)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(phenylsulfanyl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one](/img/structure/B2568628.png)

![N-(2,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2568629.png)

![N-(3-methylbutyl)-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2568630.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2568631.png)

![N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine](/img/structure/B2568638.png)

![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2568640.png)

![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2568647.png)